molecular formula C23H30N4O2 B2881980 N1-phenethyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide CAS No. 1049568-35-5

N1-phenethyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide

Cat. No.: B2881980
CAS No.: 1049568-35-5
M. Wt: 394.519
InChI Key: PMXGEBNJJAZUSQ-UHFFFAOYSA-N
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Description

N1-phenethyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a phenethyl group, a phenylpiperazine moiety, and an oxalamide linkage, making it a versatile molecule for studying interactions in biological systems and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-phenethyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide typically involves multiple steps:

    Formation of the Phenylpiperazine Intermediate: The initial step involves the synthesis of 4-phenylpiperazine, which can be achieved by reacting phenylhydrazine with ethylene glycol in the presence of a catalyst.

    Alkylation: The phenylpiperazine is then alkylated with 3-chloropropylamine to introduce the propyl chain.

    Oxalamide Formation: The final step involves the reaction of the alkylated phenylpiperazine with oxalyl chloride and phenethylamine to form the oxalamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.

Chemical Reactions Analysis

Types of Reactions

N1-phenethyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, which may reduce the oxalamide group to amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using appropriate reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N1-phenethyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for potential therapeutic effects, including as a ligand for receptor studies or as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-phenethyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential interactions with biological targets make it a valuable compound for diverse research applications.

Properties

IUPAC Name

N'-(2-phenylethyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2/c28-22(23(29)25-14-12-20-8-3-1-4-9-20)24-13-7-15-26-16-18-27(19-17-26)21-10-5-2-6-11-21/h1-6,8-11H,7,12-19H2,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXGEBNJJAZUSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)C(=O)NCCC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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